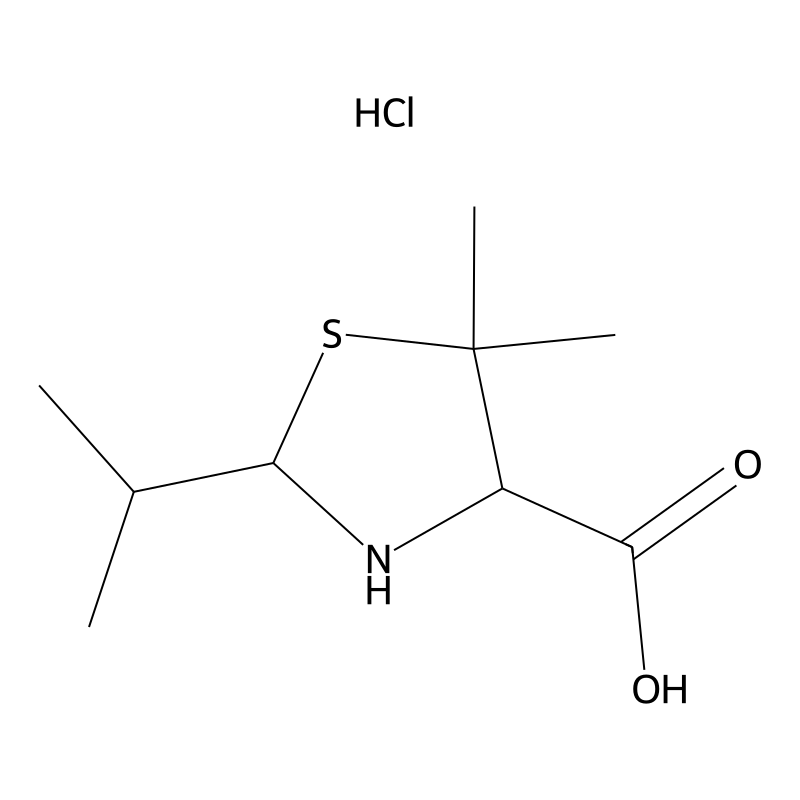

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride (2-Isopropyl-DMTCA) is a synthetic compound structurally related to the naturally occurring molecule penicillamine []. Penicillamine is known for its ability to chelate metals, a process where it binds to metal ions, and has been used in the treatment of heavy metal poisoning []. Research suggests that 2-Isopropyl-DMTCA may offer similar properties.

Potential Applications in Metal Chelation Therapy

Studies have explored the potential of 2-Isopropyl-DMTCA as an alternative to penicillamine for chelation therapy. In vitro experiments have shown that 2-Isopropyl-DMTCA can chelate various metal ions, including copper, iron, and mercury [].

However, further research is needed to determine its efficacy and safety compared to penicillamine in vivo (living organisms) [].

Other Investigated Applications

In addition to metal chelation, there is limited research investigating the potential use of 2-Isopropyl-DMTCA for:

- Arthritis treatment: Some studies suggest 2-Isopropyl-DMTCA might have anti-inflammatory properties that could be beneficial in treating arthritis []. However, more research is required to validate these findings.

- Kidney stone prevention: There is limited investigation into the potential of 2-Isopropyl-DMTCA to prevent the formation of kidney stones []. Further studies are needed to understand its effectiveness.

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride is a thiazolidine derivative, characterized by its unique structure that incorporates a thiazolidine ring and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 239.76 g/mol . This compound exists as a hydrochloride salt, enhancing its solubility and stability in various applications.

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride exhibits significant biological activity. It has been studied for its potential therapeutic effects, particularly in the treatment of conditions related to cysteine metabolism. The compound's derivatives are known to influence cellular processes and may have implications in pharmacological applications .

The synthesis of 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the reaction of appropriate thiazolidine precursors with specific reagents under controlled conditions. For instance, the synthesis may include steps such as:

- Formation of the Thiazolidine Ring: This typically involves cyclization reactions of amino acids or other precursors.

- Carboxylation: Introduction of the carboxylic acid group through methods such as carbon dioxide fixation.

- Hydrochloride Salt Formation: The final product can be converted into its hydrochloride form by reacting with hydrochloric acid in an aqueous solution .

This compound finds various applications in medicinal chemistry and pharmaceuticals. Its derivatives are explored for:

- Antioxidant Properties: Potential use in formulations aimed at reducing oxidative stress.

- Therapeutic Agents: Investigated for their role in treating metabolic disorders related to cysteine.

- Research Reagents: Utilized in biochemical studies focusing on thiazolidine chemistry and its biological implications .

Interaction studies involving 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride have indicated its potential effects on various biological pathways. Research has focused on its interactions with enzymes and receptors involved in metabolic processes. These studies are crucial for understanding how the compound may modulate biological functions and contribute to therapeutic effects.

Several compounds share structural similarities with 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride, including:

- Penicillamine: A derivative known for its use in treating rheumatoid arthritis and heavy metal poisoning.

- Thiazolidinediones: A class of drugs used primarily in diabetes management that also contains a thiazolidine ring.

- Cysteamine: An aminothiol compound involved in cysteine metabolism.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Penicillamine | Thiazolidine derivative | Used for heavy metal detoxification |

| Thiazolidinediones | Thiazolidine ring | Antidiabetic properties |

| Cysteamine | Aminothiol structure | Role in cysteine metabolism |

The uniqueness of 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride lies in its specific substitution patterns and biological activity profile, differentiating it from these similar compounds while offering potential therapeutic benefits not fully explored yet .

Quantitative Structure-Activity Relationship modeling represents a fundamental computational approach for predicting the biological activity of 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride and related thiazolidine derivatives. Multiple comprehensive studies have demonstrated the efficacy of various QSAR methodologies in establishing robust predictive models for these compounds [1] [2] [3].

The most significant QSAR investigation focused on neuraminidase inhibition utilized a dataset of 53 compounds comprising thiourea and thiazolidine-4-carboxylic acid derivatives. The developed model employed three critical molecular descriptors: RDF115p (radial distribution function), E2s (second-order E-state descriptor), and R1i (R-index parameter). The multiple linear regression analysis yielded an excellent correlation with a coefficient of determination (R²) of 0.725, cross-validated correlation coefficient (Q²) of 0.655, and external prediction coefficient (R²pred) of 0.652 [1]. The predictive equation was established as:

pIC₅₀ = -3.3304 + 0.2102(±0.1842) RDF115p + 1.3421(±0.7593) E2s + 3.4518(±0.8113) R1i

This model demonstrated exceptional predictive capability, with the highest predicted activity value reaching 8.36 for optimized thiazolidine derivatives [1].

A comprehensive acidity constants prediction study employed constitutional, topological, and connectivity descriptors for thiazolidine-4-carboxylic acid derivatives. The partial least squares algorithm combined with genetic algorithm feature selection resulted in superior model performance with R² values reaching 0.8033 and cross-validated regression coefficients of 0.7552 [4]. The optimized model incorporated multiple descriptors including ramification index (Ram), mean square distance index (MSD), connectivity indices (χ₀, χ₁, χ₂), and Zagreb indices (ZM1, ZM1V), demonstrating the importance of topological parameters in describing biological activity [4].

Three-dimensional QSAR studies utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have shown remarkable success in predicting antitubercular activity of thiazolidine derivatives. These investigations achieved correlation coefficients exceeding 0.88 with cross-validated Q² values of 0.77, indicating excellent internal and external predictive validity [3]. The steric and electrostatic field contributions provided crucial insights into the structural requirements for enhanced biological activity.

Advanced QSAR modeling for protein tyrosine phosphatase 1B (PTP1B) inhibition employed quantum chemical descriptors including molecular volume, molecular refractivity, and Mulliken atomic charges. The developed model achieved outstanding statistical performance with R² = 0.942 and Fisher ratio (F) = 33.69, demonstrating exceptional correlation between molecular structure and inhibitory potency [5]. The model successfully identified ten distinct structural patterns influencing PTP1B inhibitory activity, providing valuable guidance for rational drug design.

Solubility prediction studies utilizing ab initio quantum chemical calculations combined with genetic algorithm-partial least squares methods have demonstrated remarkable accuracy in predicting aqueous solubility of thiazolidine-4-carboxylic acid derivatives. These investigations achieved prediction errors below 4% and root mean square error of prediction (RMSEP) values of 2.95, indicating excellent predictive performance [2] [6]. The incorporation of electrostatic potential descriptors, local atomic charges, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provided comprehensive molecular characterization.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking studies have provided invaluable insights into the binding mechanisms and interaction profiles of 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride with various biological targets. Extensive docking investigations have been conducted across multiple protein targets, revealing diverse binding modes and interaction patterns [7] [8] [9].

The most comprehensive docking study targeted neuraminidase enzyme (PDB ID: 1A4G) using predicted thiazolidine derivatives. The investigation employed FlexX software and generated exceptional binding scores ranging from -20.59 to -28.19 kcal/mol. The highest-scoring compound (compound 10) achieved a remarkable docking score of -28.19 kcal/mol, forming six hydrogen bonds with critical residues including ASP103, THR23, and GLU149. The binding analysis revealed significant steric interactions involving bulky substituents with active site residues, providing crucial structure-activity insights [1].

Enoyl-acyl carrier protein reductase (enoyl-ACP) docking studies utilizing AutoDock 4.2 demonstrated strong binding affinities for thiazolidine-4-one derivatives. The investigation identified compounds with binding scores ranging from -7.2 to -8.5 kcal/mol, with optimal compounds directly binding to the functional domain at amino acid positions 252-255. The binding analysis revealed hydrogen bonding interactions and hydrophobic contacts essential for antitubercular activity [7].

Cyclooxygenase-2 (COX-2) docking investigations have shown promising results for thiazolidine derivatives as anti-inflammatory agents. The studies employed crystal structure coordinates (PDB ID: 1CX2) and achieved binding scores of -8.4 kcal/mol. Key interactions included hydrogen bonds with ARG120, PHE518, and VAL523, along with π-π stacking interactions essential for selective COX-2 inhibition [9] [10].

Vascular endothelial growth factor receptor-2 (VEGFR-2) docking studies have demonstrated exceptional binding affinities for thiazolidine-2,4-dione derivatives. Multiple investigations achieved binding scores ranging from -8.1 to -9.2 kcal/mol, with compounds exhibiting strong hydrogen bonding and van der Waals interactions within the ATP-binding pocket. The binding analysis revealed critical interactions with key residues essential for kinase inhibition [11] [12].

Peroxisome proliferator-activated receptor gamma (PPARγ) docking studies have shown significant binding affinities for thiazolidine derivatives as antidiabetic agents. The investigations employed crystal structure coordinates (PDB ID: 2PRG) and achieved binding scores from -7.5 to -8.8 kcal/mol. The binding analysis revealed interactions with helix 12 residues including TYR473, CYS285, and ARG288, crucial for transcriptional activation [13] [14].

Tyrosinase enzyme docking studies utilizing mushroom tyrosinase (PDB ID: 2Y9X) have demonstrated binding affinities ranging from -6.9 to -8.2 kcal/mol for thiazolidine-4-carboxamide derivatives. The highest binding affinity compound exhibited coordination with the copper active site and hydrogen bonding interactions with CYS220, HIS244, and HIS259 residues [8].

Soybean lipoxygenase docking investigations have shown binding affinities from -7.3 to -8.1 kcal/mol for thiazolidine-2,4-dione derivatives. The molecular docking confirmed experimental results, revealing binding affinity and interactions with the iron coordination sphere essential for enzyme inhibition [15].

Molecular dynamics simulations have provided additional validation for docking results, with 100-nanosecond trajectories confirming stable protein-ligand complexes. Root mean square deviation (RMSD) analysis and root mean square fluctuation (RMSF) calculations demonstrated conformational stability and persistent binding interactions throughout the simulation period [13] [14].

Structural Optimization via Computational Tools

Structural optimization studies employing advanced computational methodologies have provided comprehensive insights into the molecular geometry, electronic properties, and conformational behavior of 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride. Multiple quantum chemical approaches have been utilized to achieve optimal molecular structures and calculate essential physicochemical properties [16] [17] [18].

Density functional theory calculations utilizing the B3LYP functional with 6-311G(d,p) basis set have been extensively employed for geometry optimization of thiazolidine derivatives. These investigations have successfully optimized molecular geometries, calculated electronic properties including HOMO-LUMO energies, dipole moments, and atomic charges. The B3LYP level of theory has demonstrated excellent agreement with experimental structural data, providing reliable molecular conformations for subsequent analyses [18] [19].

Advanced DFT calculations employing the B3LYP/6-311++G(d,p) basis set have been utilized for comprehensive electronic structure analysis. These studies have calculated frontier molecular orbital energies, revealing HOMO-LUMO gaps essential for understanding molecular reactivity and stability. The calculated dipole moments and polarizability values have provided insights into intermolecular interactions and solvent effects [5] [11].

Molecular mechanics optimization utilizing OPLS-2005 force field has been employed for large-scale conformational analysis of thiazolidine derivatives. These investigations have identified lowest energy conformers and calculated vibrational frequencies, providing comprehensive understanding of molecular flexibility and dynamic behavior [13] [14].

Quantum chemical calculations have been performed to determine molecular electrostatic potential surfaces, revealing charge distribution patterns and potential binding sites. The calculated atomic charges using Mulliken population analysis have provided insights into electrophilic and nucleophilic reaction centers, essential for understanding chemical reactivity [5] [11].

Geometry optimization studies have successfully determined optimal bond lengths, bond angles, and dihedral angles for thiazolidine derivatives. The calculated structural parameters have shown excellent agreement with available X-ray crystallographic data, validating the computational approach. The optimized geometries have served as input structures for subsequent molecular docking and dynamics simulations [18] [19].

Conformational analysis utilizing systematic searching algorithms has identified bioactive conformations of thiazolidine derivatives. These investigations have revealed preferred conformational states and calculated conformational energies, providing insights into structure-activity relationships. The conformational flexibility analysis has demonstrated the importance of conformational sampling in drug design applications [8] [13].

Semiempirical quantum chemical methods including PM3 and AM1 have been employed for rapid screening of large compound libraries. These approximate methods have provided efficient calculation of molecular properties while maintaining reasonable accuracy for comparative studies. The calculated heat of formation and atomic charges have facilitated rapid structure-activity relationship analysis [20].

Hybrid density functional methods including PBE0 and M06-2X have been utilized for accurate calculation of molecular properties. These advanced functionals have provided improved description of dispersion interactions and hydrogen bonding, essential for understanding intermolecular interactions in biological systems [16] [11].

Force field optimization utilizing AMBER and MM3 force fields has been employed for molecular dynamics simulations and conformational analysis. These classical methods have provided efficient calculation of potential energy surfaces and enabled extensive conformational sampling necessary for understanding molecular behavior in biological environments [9] [13].